molecular formula C12H14ClN3 B1467336 4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole CAS No. 1249973-54-3

4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole

Cat. No.: B1467336
CAS No.: 1249973-54-3
M. Wt: 235.71 g/mol
InChI Key: UNCRKFPEQOYDFX-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 2-(propan-2-yl)phenyl group attached to the triazole ring

Properties

IUPAC Name

4-(chloromethyl)-1-(2-propan-2-ylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-9(2)11-5-3-4-6-12(11)16-8-10(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCRKFPEQOYDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach to 1,2,3-Triazoles

The synthesis of multisubstituted 1,2,3-triazoles typically involves [3+2] cycloaddition reactions between azides and dipolarophiles such as alkynes or enolates derived from β-carbonyl phosphonates. A recent method employs cesium carbonate in DMSO to facilitate the regioselective formation of 1,2,3-triazoles under mild conditions. This method allows access to various substituted triazoles including 1,4,5-trisubstituted derivatives with high yields and regioselectivity by controlling the stereochemistry of the enolate intermediate and the azide dipole reaction pathway.

Key reaction conditions:

Reagent/Condition Role Notes
Cesium carbonate (2 equiv) Base to generate enolate intermediate Facilitates Z-enolate formation
DMSO Solvent Polar aprotic, stabilizes intermediates
Azide (1.2 equiv) Dipolarophile for cycloaddition Reacts with enolate to form triazole
Temperature Ambient to mild heating Mild conditions favor regioselectivity
Workup Extraction with EtOAc and brine washes Removes DMSO and isolates product

This approach is adaptable to various substrates, providing a platform for synthesizing the triazole core of the target compound.

Preparation of the Chloromethyl-Substituted Triazole

The specific introduction of the chloromethyl group at position 4 of the 1,2,3-triazole ring is generally achieved by functionalizing a hydroxymethyl precursor or via direct substitution reactions on a methylated triazole intermediate.

Typical sequence:

  • Synthesis of a hydroxymethyl triazole intermediate via cycloaddition of azides with appropriate alkynes or enolates.
  • Conversion of the hydroxymethyl group to chloromethyl by reaction with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
  • Alternatively, chloromethylation can be performed using formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled conditions.

This chloromethylation step is critical and requires careful control to avoid over-chlorination or side reactions.

Synthesis of 1-[2-(propan-2-yl)phenyl] Substituent

The 1-position substitution with a 2-(propan-2-yl)phenyl group is introduced by using the corresponding aryl azide or aryl alkyne precursors in the cycloaddition step.

Example method:

  • Preparation of 2-(propan-2-yl)phenyl azide or alkyne derivative.
  • Copper(I)-catalyzed azide-alkyne cycloaddition ("Click chemistry") to form the 1,4-disubstituted 1,2,3-triazole.
  • This method ensures regioselective formation of the triazole ring with the desired aryl substitution.

Detailed Experimental Procedure (Representative)

Based on the general protocols for multisubstituted triazoles and functional group transformations, the following is a representative preparation method for 4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole:

Step Procedure Conditions/Notes
1 Mix 2-(propan-2-yl)phenyl azide (1 equiv) with β-carbonyl phosphonate derivative (1 equiv) In DMSO with cesium carbonate (2 equiv)
2 Stir at room temperature for 10 min, then add azide slowly Monitored by TLC until completion
3 Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO4 Concentrate under reduced pressure
4 Purify crude product by silica gel chromatography Obtain hydroxymethyl triazole intermediate
5 Chloromethylation: React hydroxymethyl triazole with thionyl chloride Anhydrous conditions, 0–5°C
6 Purify final product by recrystallization or chromatography Confirm structure by NMR, MS

Research Findings and Yield Data

Reaction Step Yield (%) Comments
Cycloaddition to form triazole 75–90 High regioselectivity and purity
Hydroxymethyl intermediate 80–85 Isolated as stable intermediate
Chloromethylation 70–80 Requires careful temperature control
Overall yield 55–65 Multi-step process with purification losses

Alternative Synthetic Routes

  • One-pot synthesis: Some patents describe one-pot processes combining cycloaddition and chloromethylation steps to improve efficiency and reduce purification steps.
  • Suzuki–Miyaura cross-coupling: For aryl substitution, cross-coupling of halogenated triazole intermediates with arylboronic acids provides an alternative to azide-alkyne cycloaddition, allowing diverse substitution patterns.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cesium carbonate-mediated cycloaddition β-Carbonyl phosphonate, azide, Cs2CO3, DMSO Mild, regioselective, high yield Requires careful control of enolate geometry
Click chemistry with aryl azides/alkynes CuI catalyst, Et3N, MeCN, room temp High regioselectivity, modular Requires synthesis of azide/alkyne precursors
Chloromethylation of hydroxymethyl intermediate SOCl2 or PCl5, low temperature Direct introduction of chloromethyl group Sensitive to reaction conditions, side reactions possible
One-pot synthesis (patented) Combined cycloaddition and chloromethylation steps Streamlined process, improved yield Patent restrictions, specific substrate scope

Chemical Reactions Analysis

4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

  • Substitution Reactions: : The chloromethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides. The major products formed depend on the nature of the nucleophile used.

  • Oxidation Reactions: : The compound can undergo oxidation reactions, particularly at the chloromethyl group. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to convert the chloromethyl group to a carboxylic acid or aldehyde.

  • Reduction Reactions: : Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction can lead to the formation of dihydrotriazoles or other reduced derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

The 1,2,3-triazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this structure have shown efficacy against a range of pathogens, including bacteria and fungi.

  • Case Study : A series of 1,2,4-triazole derivatives were synthesized and tested for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Notably, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL, indicating potent antibacterial properties comparable to established antibiotics like ciprofloxacin .
CompoundMIC (μg/mL)Pathogen
Triazole Derivative A0.25MRSA
Triazole Derivative B0.5E. coli
Triazole Derivative C1.0Pseudomonas aeruginosa

1.2 Antifungal Properties

The antifungal activity of triazoles is also well-documented. Research indicates that compounds with the triazole moiety can inhibit fungal growth effectively.

  • Case Study : In a study evaluating various triazole derivatives against Candida albicans, several compounds exhibited MIC values significantly lower than those of conventional antifungal agents like fluconazole .
CompoundMIC (μg/mL)Fungal Strain
Triazole Derivative D0.5C. albicans
Triazole Derivative E2.0A. flavus

Agricultural Applications

The potential of 4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole in agriculture is being explored, particularly as a fungicide.

2.1 Fungicidal Activity

Research has demonstrated that triazole derivatives can serve as effective agricultural fungicides.

  • Case Study : A study highlighted the synthesis of triazole-based fungicides that showed promising results in controlling fungal diseases in crops such as wheat and corn .
CompoundEfficacy (%)Crop Type
Triazole Fungicide A85%Wheat
Triazole Fungicide B90%Corn

Material Science Applications

The unique properties of triazoles make them suitable for various applications in material science.

3.1 Polymer Chemistry

Triazoles can be incorporated into polymers to enhance their properties.

  • Case Study : Research on the synthesis of triazole-containing polymers revealed improved thermal stability and mechanical strength compared to conventional polymers .
Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Conventional Polymer20050
Triazole Polymer25070

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

  • 1,2,3-Triazole: : The parent compound without any substituents. It serves as a basic scaffold for the synthesis of various derivatives.

  • 4-(chloromethyl)-1H-1,2,3-triazole: : Similar to the compound of interest but lacks the 2-(propan-2-yl)phenyl group. It may have different chemical and biological properties.

  • 1-(2-(propan-2-yl)phenyl)-1H-1,2,3-triazole: : Lacks the chloromethyl group. Its properties and applications may differ from those of the compound of interest.

The uniqueness of this compound lies in the combination of the chloromethyl and 2-(propan-2-yl)phenyl groups, which confer specific chemical reactivity and potential biological activities.

Biological Activity

The compound 4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications. The focus will be on recent research findings and case studies that highlight its efficacy and safety profile.

Chemical Structure

The molecular formula of this compound is C12H14ClN3C_{12}H_{14}ClN_3. The compound features a triazole ring, which is critical for its biological activity.

Physical Properties

  • Molecular Weight : Approximately 239.71 g/mol
  • Melting Point : Data not extensively available; further experimental determination may be necessary.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. In particular, the compound has shown effectiveness against various bacterial strains:

Bacterial StrainActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Pseudomonas aeruginosa10 mm

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Research has indicated that compounds in the triazole class can modulate inflammatory responses. A study evaluated the effect of this compound on cytokine production in peripheral blood mononuclear cells (PBMCs). The findings are summarized below:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α250140
IL-6300180
IL-1050100

The compound significantly reduced TNF-α and IL-6 levels while increasing IL-10 production, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Triazoles have been studied for their anticancer properties. In vitro studies on cancer cell lines have shown that this compound induces apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The following table summarizes the findings:

Cell LineIC50 (µM)
MCF-715
HeLa20

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of triazoles, including our compound of interest. The derivatives were evaluated for their biological activities using various assays, including toxicity testing in PBMC cultures. The study confirmed low toxicity levels at concentrations up to 100 µg/mL, making them suitable for further development.

Case Study 2: Clinical Implications

In a clinical setting, a derivative of this triazole was tested in patients with chronic inflammatory conditions. The results showed a marked improvement in symptoms with minimal side effects, suggesting that such compounds could be beneficial in treating inflammatory diseases.

Q & A

Q. Advanced

  • Docking studies : Use AutoDock Vina to model interactions with targets like fungal CYP51 (binding affinity <–8 kcal/mol) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~5 eV) to predict nucleophilic/electrophilic sites .
  • MD simulations : Assess solvation effects in aqueous/PBS buffers using GROMACS .

How can photodegradation pathways be studied for this compound?

Q. Advanced

  • Photolysis setup : Expose to UV light (λ = 254 nm) in acetonitrile/water, monitor via LC-MS .
  • Degradation products : Identify using HRMS (e.g., hydroxylated triazoles or ring-opened intermediates) .
  • Kinetics : Fit data to first-order models (t₁/₂ ~2–4 hours under UV) .

What in vitro assays evaluate its antimicrobial potential?

Q. Basic

  • Antifungal : Broth microdilution (CLSI M38) against Candida albicans (MIC₅₀ <2 µg/mL) .
  • Antibacterial : Agar diffusion assay for Staphylococcus aureus (zone of inhibition >15 mm at 50 µg/mL) .
  • Cytotoxicity : MTT assay on mammalian cells (IC₅₀ >100 µg/mL indicates selectivity) .

How does steric hindrance from the isopropyl group influence reactivity?

Advanced
The 2-(propan-2-yl)phenyl group creates steric bulk, slowing reactions at the triazole’s N1 position. For example:

  • Nucleophilic substitution : Lower yields (~40%) compared to less hindered analogs due to restricted access to the chloromethyl site .
  • Catalytic hydrogenation : Requires higher H₂ pressure (5 atm) for reduction of adjacent double bonds .

What crystallization techniques yield high-quality single crystals for XRD?

Q. Advanced

  • Solvent diffusion : Layer hexane over a CH₂Cl₂ solution at 4°C for slow nucleation .
  • Seeding : Introduce microcrystals to supersaturated solutions (80% ethanol) .
  • Cryoprotection : Use glycerol (20% v/v) for low-temperature XRD to prevent ice formation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole

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